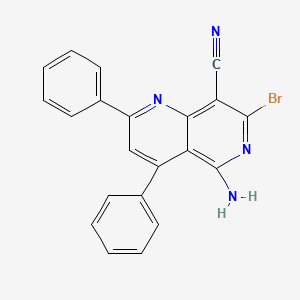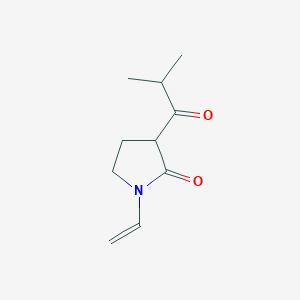
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrolidinone, featuring an ethenyl group and a methyl-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- typically involves the reaction of pyrrolidinone derivatives with appropriate reagents to introduce the ethenyl and methyl-oxopropyl groups. One common method involves the use of vinylation reactions, where pyrrolidinone is reacted with vinyl compounds under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler derivative of pyrrolidinone, lacking the ethenyl and methyl-oxopropyl groups.
1-Methyl-2-pyrrolidinone: Another derivative with a methyl group instead of the ethenyl and methyl-oxopropyl groups.
N-Vinyl-2-pyrrolidinone: A compound with a vinyl group similar to the ethenyl group in 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-.
Uniqueness
Its structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial contexts .
Properties
CAS No. |
152711-31-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-ethenyl-3-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-11-6-5-8(10(11)13)9(12)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
InChI Key |
BEOPSADBTIHKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCN(C1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


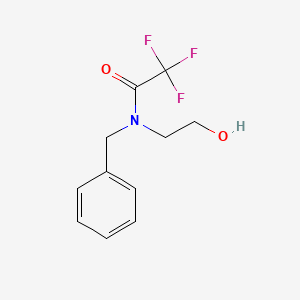
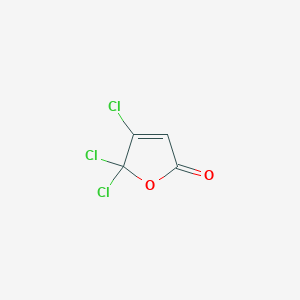

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
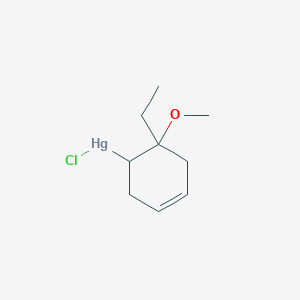

![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
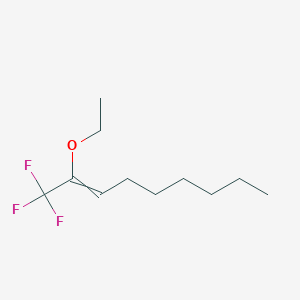
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
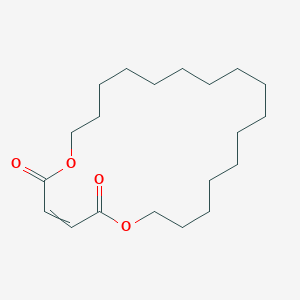
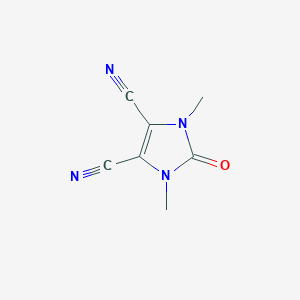
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)

